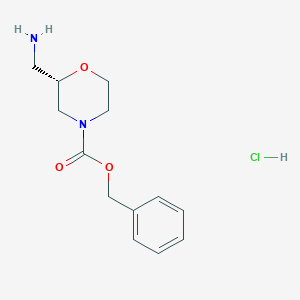
(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where the morpholine nitrogen attacks a benzyl halide.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, alkyl halides.
Major Products Formed
Oxidation: Oxides of the morpholine ring.
Reduction: Reduced amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The morpholine ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(S)-N-Boc-2-aminomethylmorpholine: Another morpholine derivative with similar structural features but different functional groups.
tert-butyl (S)-2-(aminomethyl)morpholine-4-carboxylate: A compound with a tert-butyl group instead of a benzyl group.
Uniqueness
(S)-Benzyl 2-(aminomethyl)morpholine-4-carboxylate hydrochloride is unique due to its specific combination of a benzyl group and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
benzyl (2S)-2-(aminomethyl)morpholine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-8-12-9-15(6-7-17-12)13(16)18-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZVJEXLTUFINZ-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2=CC=CC=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1C(=O)OCC2=CC=CC=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B8140549.png)
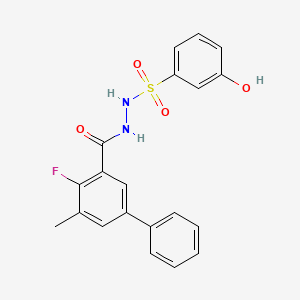
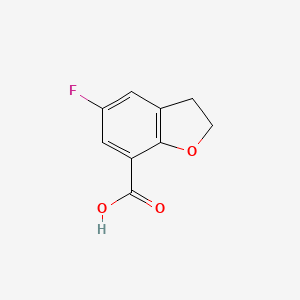

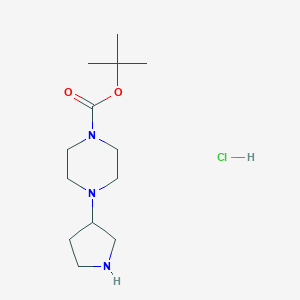
![4-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B8140583.png)
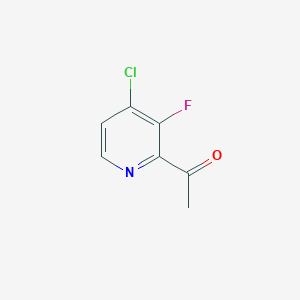
![N,N-bis[1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8140593.png)
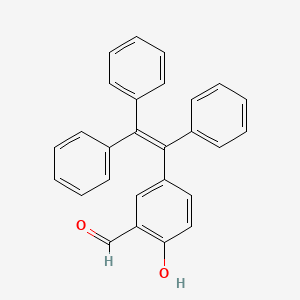
![tert-Butyl imidazo[1,2-a]pyrimidin-5-ylcarbamate](/img/structure/B8140620.png)
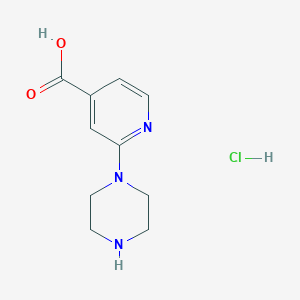
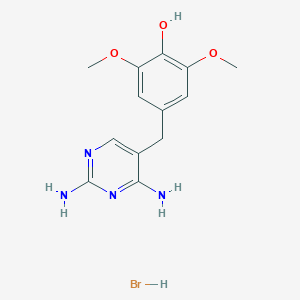
![2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B8140636.png)
